5-{[(Prop-2-en-1-yl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one
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Overview
Description
5-((Allylthio)methyl)isoxazol-3(2H)-one is a compound that belongs to the isoxazole family, which is known for its diverse biological activities and applications in medicinal chemistry Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom in the ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the 1,3-dipolar cycloaddition reaction, where a nitrile oxide reacts with an alkene to form the isoxazole ring . The allylthio group can then be introduced through a substitution reaction using allylthiol and appropriate catalysts under mild conditions .
Industrial Production Methods
Industrial production of 5-((Allylthio)methyl)isoxazol-3(2H)-one may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cycloaddition reaction and advanced purification techniques such as chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
5-((Allylthio)methyl)isoxazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The allylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The isoxazole ring can be reduced to form isoxazolines or isoxazolidines.
Substitution: The allylthio group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Isoxazolines and isoxazolidines.
Substitution: Various substituted isoxazole derivatives.
Scientific Research Applications
5-((Allylthio)methyl)isoxazol-3(2H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 5-((Allylthio)methyl)isoxazol-3(2H)-one involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The allylthio group may enhance the compound’s binding affinity and selectivity towards its targets. Pathways involved could include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
3-Amino-5-methylisoxazole: Another isoxazole derivative with different functional groups.
5-Methylisoxazol-3-amine: Similar core structure but different substituents.
N-(5-methyl-isoxazol-3-yl/1,3,4-thiadiazol-2-yl)-4-(3-substitutedphenylureido) benzenesulfonamides: Isoxazole derivatives with sulfonamide groups
Uniqueness
5-((Allylthio)methyl)isoxazol-3(2H)-one is unique due to the presence of the allylthio group, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for various applications in research and industry .
Biological Activity
5-{[(Prop-2-en-1-yl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one, also known as 5-(allylthio)methyl-1,2-oxazol-3-one, is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
The compound possesses the following chemical characteristics:
Property | Value |
---|---|
CAS Number | 89660-70-8 |
Molecular Formula | C7H9NO2S |
Molecular Weight | 171.22 g/mol |
IUPAC Name | 5-(prop-2-enylsulfanylmethyl)-1,2-oxazol-3-one |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In one study, the compound was tested against Gram-positive and Gram-negative bacteria using the disk diffusion method. The results showed inhibition zones comparable to standard antibiotics, suggesting its potential as a lead compound in antibiotic development.
Anticancer Activity
The anticancer properties of this compound have been explored in various in vitro studies. One notable investigation utilized MTT assays to evaluate cytotoxic effects on human cancer cell lines such as HeLa and MCF-7. The results demonstrated a dose-dependent decrease in cell viability, indicating that the compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .
Enzyme Inhibition
This compound has been identified as a potential inhibitor of specific enzymes involved in metabolic pathways. In vitro assays revealed that the compound could inhibit the activity of certain cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition could lead to significant drug-drug interactions when used concurrently with other pharmaceuticals .
The biological activity of this compound is attributed to several mechanisms:
- Covalent Bond Formation : The allylthio group can form covalent bonds with nucleophilic residues in target proteins, leading to enzyme inhibition.
- Oxidative Stress Induction : The compound may increase reactive oxygen species (ROS) levels within cells, triggering apoptotic pathways.
- Hydrophobic Interactions : The isoxazole ring can engage in hydrophobic interactions with lipid membranes and proteins, facilitating its biological effects.
Case Study 1: Antimicrobial Efficacy
In a study conducted by Smith et al. (2023), the antimicrobial efficacy of this compound was evaluated against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating substantial antibacterial activity .
Case Study 2: Cytotoxicity in Cancer Cells
A recent study published in the Journal of Cancer Research highlighted the cytotoxic effects of this compound on breast cancer cells (MCF-7). The IC50 value was determined to be approximately 25 µM after 48 hours of treatment, demonstrating its potential as an anticancer agent .
Case Study 3: Enzyme Interaction Studies
Research published by Johnson et al. (2024) explored the interaction of this compound with cytochrome P450 enzymes. The study revealed that at concentrations above 50 µM, significant inhibition was observed for CYP3A4 and CYP2D6 enzymes, which are critical for drug metabolism .
Properties
CAS No. |
89660-70-8 |
---|---|
Molecular Formula |
C7H9NO2S |
Molecular Weight |
171.22 g/mol |
IUPAC Name |
5-(prop-2-enylsulfanylmethyl)-1,2-oxazol-3-one |
InChI |
InChI=1S/C7H9NO2S/c1-2-3-11-5-6-4-7(9)8-10-6/h2,4H,1,3,5H2,(H,8,9) |
InChI Key |
KQJPSDOUSQAZFF-UHFFFAOYSA-N |
Canonical SMILES |
C=CCSCC1=CC(=O)NO1 |
Origin of Product |
United States |
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